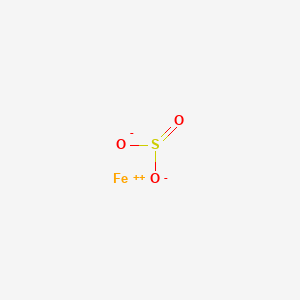
Sulfurous acid iron(II) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous sulfite: is a chemical compound with the formula FeSO₃. It is a salt of iron and sulfurous acid. This compound is less commonly encountered compared to other iron salts like ferrous sulfate or ferrous sulfide. Ferrous sulfite is typically found in its hydrated form and is known for its reducing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrous sulfite can be synthesized through the reaction of iron with sulfurous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe} + \text{H}_2\text{SO}_3 \rightarrow \text{FeSO}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of ferrous sulfite is not as common as other iron salts. it can be produced as a by-product in certain industrial processes involving sulfurous acid and iron.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ferrous sulfite can undergo oxidation to form ferric sulfate. [ 2 \text{FeSO}_3 + \text{O}_2 \rightarrow 2 \text{FeSO}_4 ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: Ferrous sulfite can participate in substitution reactions with other acids to form different iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize ferrous sulfite.
Acids: Sulfuric acid or hydrochloric acid can be used in substitution reactions.
Major Products Formed:
Ferric Sulfate: Formed through oxidation.
Iron Salts: Formed through substitution reactions with other acids.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Ferrous sulfite can be used as a catalyst in certain chemical reactions due to its reducing properties.
Biology:
Enzyme Studies: It can be used in studies involving iron-sulfur proteins and enzymes.
Medicine:
Iron Supplements: Although less common, ferrous sulfite can be used in formulations for iron supplements.
Industry:
Water Treatment: It can be used in water treatment processes to remove contaminants.
Mécanisme D'action
Molecular Targets and Pathways: Ferrous sulfite exerts its effects primarily through its reducing properties. It can donate electrons in redox reactions, making it useful in various chemical processes. The compound interacts with molecular targets such as enzymes and proteins that require iron-sulfur clusters for their activity.
Comparaison Avec Des Composés Similaires
Ferrous Sulfate (FeSO₄): Commonly used as an iron supplement and in industrial applications.
Ferrous Sulfide (FeS): Known for its use in metallurgy and as a precursor to other iron compounds.
Ferric Sulfate (Fe₂(SO₄)₃): Used in water treatment and as a coagulant.
Uniqueness: Ferrous sulfite is unique due to its specific reducing properties and its less common occurrence compared to other iron salts. Its applications in catalysis and enzyme studies highlight its distinct role in scientific research.
Propriétés
Numéro CAS |
50820-24-1 |
|---|---|
Formule moléculaire |
FeO3S |
Poids moléculaire |
135.91 g/mol |
Nom IUPAC |
iron(2+);sulfite |
InChI |
InChI=1S/Fe.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clé InChI |
FPNCFEPWJLGURZ-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



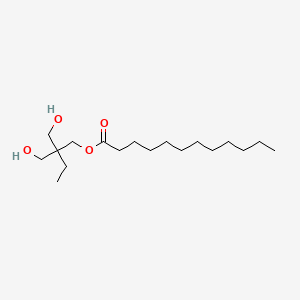
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
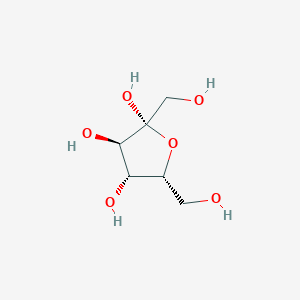
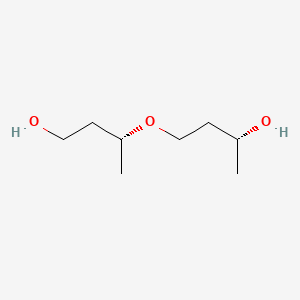
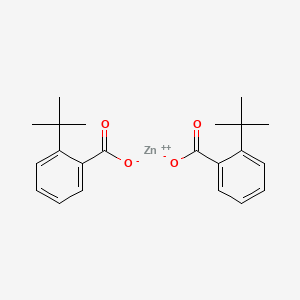
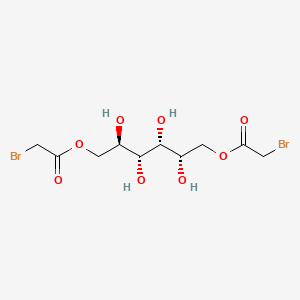
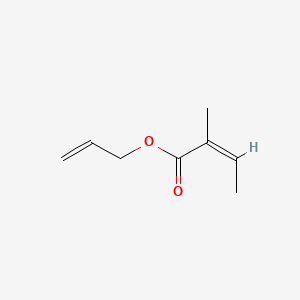
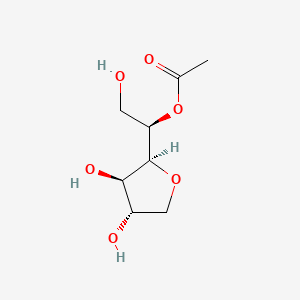
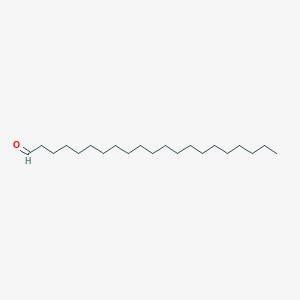
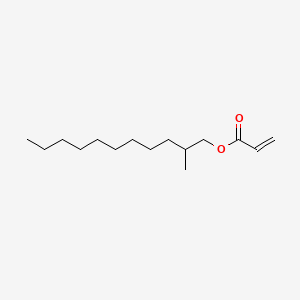
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

